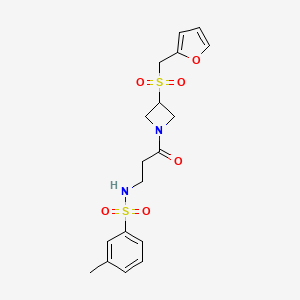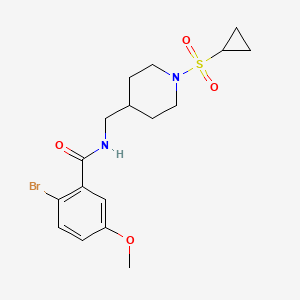
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a cyclopropylsulfonyl group, a piperidine ring, and a methoxybenzamide moiety, making it a molecule of significant structural diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the bromination of a suitable benzamide precursor, followed by the introduction of the cyclopropylsulfonyl group and the piperidine ring through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or de-sulfonylated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The piperidine ring and methoxybenzamide moiety contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a different position of the methoxy group.
2-chloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide: Chlorine atom instead of bromine.
2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-ethoxybenzamide: Ethoxy group instead of methoxy.
Uniqueness
The unique combination of the bromine atom, cyclopropylsulfonyl group, piperidine ring, and methoxybenzamide moiety in 2-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methoxybenzamide provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O4S/c1-24-13-2-5-16(18)15(10-13)17(21)19-11-12-6-8-20(9-7-12)25(22,23)14-3-4-14/h2,5,10,12,14H,3-4,6-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSUTEFDXCFSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
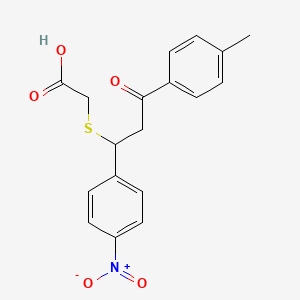
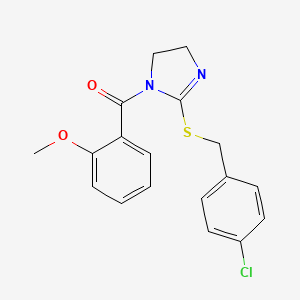
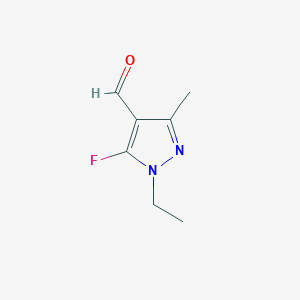
![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
![2-({2-oxo-1-[(oxolan-2-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2671586.png)
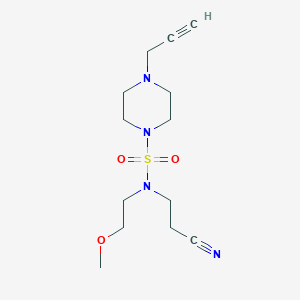
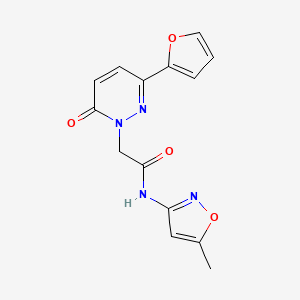
![N-(2H-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
![N-(1-methyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2671591.png)
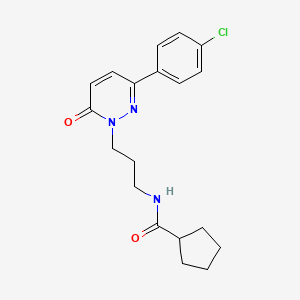
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2671595.png)
![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)
